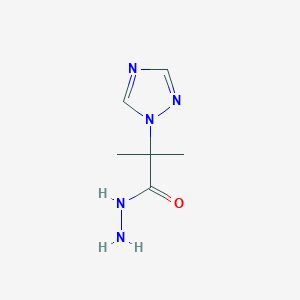
2-methyl-2-(1H-1,2,4-triazol-1-yl)propanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-methyl-2-(1H-1,2,4-triazol-1-yl)propanohydrazide” is a unique chemical compound with the empirical formula C6H11N5O . It has a molecular weight of 169.18 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “this compound”, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCC(C)(C(=O)NN)n1cncn1 . The InChI representation is 1S/C6H11N5O/c1-6(2,5(12)10-7)11-4-8-3-9-11/h3-4H,7H2,1-2H3,(H,10,12) . Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, the compound is likely to participate in reactions typical of 1,2,4-triazole derivatives .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
A study by El-masry et al. (2000) explored the synthesis of new benzimidazole derivatives, including triazole compounds, and evaluated their potential antimicrobial activities. Some of these compounds showed significant antimicrobial properties, highlighting the utility of triazole derivatives in combating microbial infections (El-masry, Fahmy, & Abdelwahed, 2000).
Inhibition of Enzymes Linked to Diseases
Bekircan, Ülker, and Menteşe (2015) conducted research on novel heterocyclic compounds derived from triazole-acetohydrazide, focusing on their inhibitory activity against lipase and α-glucosidase enzymes. The findings suggest potential applications in treating conditions related to these enzymes, such as diabetes and obesity (Bekircan, Ülker, & Menteşe, 2015).
Applications in Catalysis and Material Science
Saleem et al. (2013) investigated half-sandwich Ruthenium(II) complexes of 1,2,3-triazole based organosulfur/-selenium ligands. These complexes showed promise for catalytic oxidation of alcohols and transfer hydrogenation of ketones, highlighting the potential of triazole derivatives in catalysis and material science applications (Saleem et al., 2013).
Antitubercular Activity
Boechat et al. (2011) synthesized various 1,2,3-triazole derivatives and evaluated their activity against Mycobacterium tuberculosis. The derivatives showed significant inhibitory activity, offering a new avenue for developing antitubercular agents (Boechat et al., 2011).
Antihypertensive α-Blocking Agents
Abdel-Wahab et al. (2008) synthesized thiosemicarbazides, triazoles, and Schiff bases as antihypertensive α-blocking agents. This research underscores the potential of triazole derivatives in developing new treatments for hypertension (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanohydrazide are currently unknown. This compound is a unique chemical provided for early discovery researchers
Mode of Action
Triazoles are known to interact with various enzymes and receptors, influencing cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by this compound are yet to be determined. Given the broad range of bioactivities exhibited by triazole derivatives, it’s plausible that this compound could affect multiple pathways .
Result of Action
Related compounds with a 1,2,4-triazole moiety have shown a range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects .
Propiedades
IUPAC Name |
2-methyl-2-(1,2,4-triazol-1-yl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5O/c1-6(2,5(12)10-7)11-4-8-3-9-11/h3-4H,7H2,1-2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYIXAPRQZAEPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NN)N1C=NC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclohexyl)-2-[({5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methyl)amino]propanamide](/img/structure/B2885294.png)
![2-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2885295.png)
![2-Chloro-N-[2-(propylamino)ethyl]pyridine-4-carboxamide;hydrochloride](/img/structure/B2885297.png)

![3-(4-methoxyphenethyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2885302.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2885304.png)
![4-(4-hydroxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2885306.png)
![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-sulfonamide](/img/structure/B2885308.png)

![Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride](/img/structure/B2885310.png)
![1-(3,5-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2885312.png)

![1-({1-[(2E)-3-phenylprop-2-enoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2885315.png)
